REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH3:12].CC([O-])(C)C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[NH:65]1[CH2:70][CH2:69][O:68][CH2:67][CH2:66]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:12][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:65]1[CH2:70][CH2:69][O:68][CH2:67][CH2:66]1 |f:1.2,6.7.8.9.10|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
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1.55 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
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0.202 g
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Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
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|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.124 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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N1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 80° C. for 3 h when TLC
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was evaporated under reduced pressure
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Type
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ADDITION
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Details
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followed by the addition of H2O (50 mL)
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Type
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EXTRACTION
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Details
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CH2Cl2 extraction (3×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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by drying of the combined organic layers with MgSO4
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Type
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CUSTOM
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Details
|
afforded
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Type
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FILTRATION
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Details
|
after filtration and concentration
|
Type
|
CUSTOM
|
Details
|
Chromatography on silica gel (97:3 CH2Cl2/MeOH) yielded pure compound
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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COC1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |